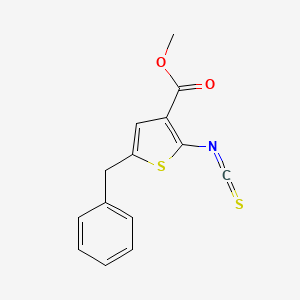

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

Description

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate (CAS: 861239-51-2) is a thiophene derivative featuring a benzyl group at the 5-position, an isothiocyanate (-NCS) substituent at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₁₄H₁₁NO₂S₂, with a molecular weight of 289.38 g/mol . The compound is structurally significant due to the electron-withdrawing isothiocyanate group, which enhances reactivity in nucleophilic addition and cycloaddition reactions. It has been synthesized via multi-step protocols involving Gewald thiophene synthesis or iodocyclization methods, as seen in analogous thiophene derivatives .

Properties

IUPAC Name |

methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUGJYHYPFQXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-benzyl-2-thiophenecarboxylic acid with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in biological systems to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-Benzyl-2-Isothiocyanatothiophene-3-Carboxylate

The ethyl ester analog (CAS: 85716-87-6) differs only in its ester group (ethyl vs. methyl), resulting in a molecular formula of C₁₅H₁₃NO₂S₂ and a molecular weight of 303.40 g/mol . The ethyl substitution increases hydrophobicity slightly, which may influence solubility and crystallinity.

Thiophene Derivatives with Varied Substituents

Key Observations :

- The isothiocyanate group in the target compound distinguishes it from analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, which has an amino group instead. This substitution significantly alters reactivity, as isothiocyanates are more electrophilic and participate in thiourea formation .

Biological Activity

Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a compound of significant interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including anticancer and antimicrobial effects, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features both isothiocyanate and carboxylate functional groups, which contribute to its unique reactivity. The isothiocyanate group is known for its ability to react with nucleophiles, influencing the biological activity of the compound by modifying proteins and other biomolecules.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, with a focus on:

- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. The isothiocyanate moiety can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death.

- Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cells, showing an IC50 value in the range of 10-30 µM, indicating moderate potency against tumor cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer Cells | 10 - 30 | Induction of apoptosis |

| Colon Cancer Cells | 15 - 25 | Inhibition of STAT3 signaling |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi.

- In Vitro Studies : The compound demonstrated significant activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 75 | Bactericidal |

| Escherichia coli | 100 | Bacteriostatic |

The biological activity of this compound is attributed to several mechanisms:

- Protein Modification : The isothiocyanate group reacts with thiols in proteins, leading to changes in protein function and stability.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Research Findings and Applications

Recent studies have highlighted the versatility of this compound in various fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.